
Tnf/ifn-|A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tnf/ifn-|A-IN-1 is a compound that combines the properties of tumor necrosis factor alpha and interferon gamma. These cytokines are known for their roles in the immune system, particularly in the regulation of inflammatory responses and the induction of apoptosis in cancer cells . The combination of these two cytokines in this compound aims to enhance their therapeutic effects, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tnf/ifn-|A-IN-1 involves the recombinant expression of tumor necrosis factor alpha and interferon gamma in suitable host cells, such as Escherichia coli or mammalian cells. The genes encoding these cytokines are cloned into expression vectors, which are then introduced into the host cells. The host cells are cultured under specific conditions to induce the expression of the cytokines, which are subsequently purified using chromatographic techniques .
Industrial Production Methods: For industrial-scale production, bioreactors are used to culture the host cells. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient supply, to maximize the yield of the cytokines. The purification process is scaled up using large-scale chromatography systems to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tnf/ifn-|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability, bioavailability, and therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions include modified versions of this compound with enhanced stability and bioactivity. These modifications can improve the compound’s therapeutic potential by increasing its half-life and reducing its immunogenicity .
Scientific Research Applications
Tnf/ifn-|A-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between cytokines and their receptors, as well as the signaling pathways involved in immune responses . In biology, it is used to investigate the mechanisms of apoptosis and inflammation, as well as the role of cytokines in immune regulation .
In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to induce apoptosis in cancer cells and modulate the immune response makes it a promising candidate for combination therapies with other anti-cancer agents . In industry, it is used in the development of biopharmaceuticals and as a tool for drug discovery and development .
Mechanism of Action
Tnf/ifn-|A-IN-1 exerts its effects by binding to specific receptors on the surface of target cells. Tumor necrosis factor alpha binds to tumor necrosis factor receptors, while interferon gamma binds to interferon gamma receptors. This binding activates various signaling pathways, including the nuclear factor kappa B, mitogen-activated protein kinase, and Janus kinase/signal transducer and activator of transcription pathways .
These pathways lead to the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune response. The combined action of tumor necrosis factor alpha and interferon gamma in this compound enhances these effects, making it a potent anti-cancer agent .
Comparison with Similar Compounds
Tnf/ifn-|A-IN-1 is unique in its combination of tumor necrosis factor alpha and interferon gamma, which enhances its therapeutic potential compared to other compounds that contain only one of these cytokines. Similar compounds include other cytokine-based therapies, such as interleukin-2 and interleukin-12, which also modulate the immune response and have anti-cancer properties .
this compound’s dual action on both tumor necrosis factor receptors and interferon gamma receptors provides a broader range of effects, making it a more versatile and potent therapeutic agent .
Properties
Molecular Formula |
C20H23N3O6 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1,4-bis(3,4,5-trimethoxyphenyl)triazole |
InChI |
InChI=1S/C20H23N3O6/c1-24-15-7-12(8-16(25-2)19(15)28-5)14-11-23(22-21-14)13-9-17(26-3)20(29-6)18(10-13)27-4/h7-11H,1-6H3 |
InChI Key |
AYRNPKFDUZHVBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN(N=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15135366.png)
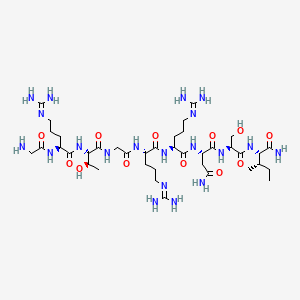
![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)
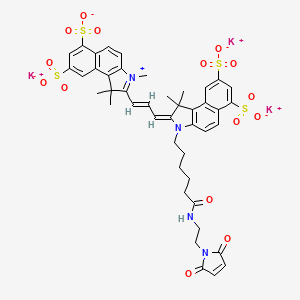
![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)
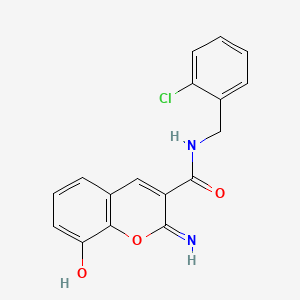
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)
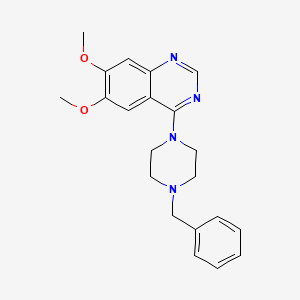
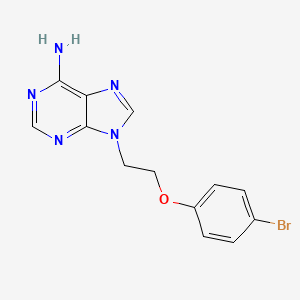
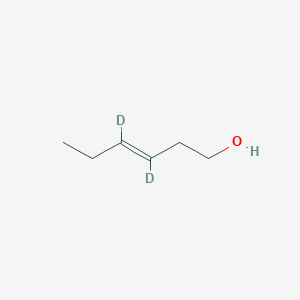
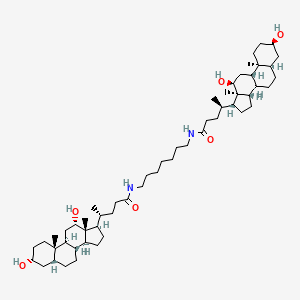

![(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid](/img/structure/B15135433.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)
